molecular formula C12H16ClNO B13310425 N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine

N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13310425
M. Wt: 225.71 g/mol
InChI Key: NEMMUAOTKRKWCE-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 2-chloro-4-methylphenylamine with 2-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-methylphenyl)methanesulfonamide
  • 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
  • N-(2-Chloro-4-methylphenyl)-2-oxo-2-(p-tolyl)acetohydrazonoyl cyanide

Uniqueness

N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine is unique due to its specific structural features, such as the combination of a chloro-substituted phenyl ring and an oxolane ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16ClNO/c1-8-3-4-12(10(13)7-8)14-11-5-6-15-9(11)2/h3-4,7,9,11,14H,5-6H2,1-2H3

InChI Key

NEMMUAOTKRKWCE-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=C(C=C(C=C2)C)Cl

Origin of Product

United States

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